

Spectroscopic and Synthetic Profile of 4-(Aryl)-thiazol-2-ylamines: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Methoxy-phenyl)-thiazol-2-ylamine

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a summary of spectroscopic data for aminothiazole derivatives, with a focus on providing available data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine due to the absence of published experimental data for the 2-methoxy isomer in the reviewed literature. It includes a general protocol for the synthesis of this class of compounds and an overview of the analytical workflow for their characterization.

Introduction

Substituted 2-aminothiazoles are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The specific isomer, **4-(2-Methoxy-phenyl)-thiazol-2-ylamine**, is of interest for its potential pharmacological applications. However, a comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) or a detailed synthetic protocol for this particular isomer.

In lieu of specific data for the 2-methoxy isomer, this guide presents the available spectroscopic data for the closely related and well-characterized regioisomer, 4-(4-Methoxy-phenyl)-thiazol-2-ylamine. This information can serve as a valuable reference point for researchers working with similar molecular scaffolds.

Spectroscopic Data Summary

The following tables summarize the reported spectroscopic data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|--|--------------|-------------|------------|
| Data not available in searched resources | | | |

Table 2: ^{13}C NMR Data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine

| Chemical Shift (δ) ppm | Assignment |
|--|------------|
| Data not available in searched resources | |

Note: Specific experimental ^1H and ^{13}C NMR data for **4-(2-Methoxy-phenyl)-thiazol-2-ylamine** could not be located in the searched literature. The tables are provided as a template.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine

| Wavenumber (cm^{-1}) | Interpretation |
|--|----------------|
| Data not available in searched resources | |

Note: While general IR spectral features for aminothiazoles are known, specific peak values for **4-(2-Methoxy-phenyl)-thiazol-2-ylamine** were not found.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine

| m/z | Interpretation |
|-----|----------------------------------|
| 206 | [M] ⁺ (Molecular Ion) |

Experimental Protocols

A specific experimental protocol for the synthesis of **4-(2-Methoxy-phenyl)-thiazol-2-ylamine** was not found. However, a general and widely used method for the synthesis of 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis.

General Synthesis of 4-Aryl-2-aminothiazoles:

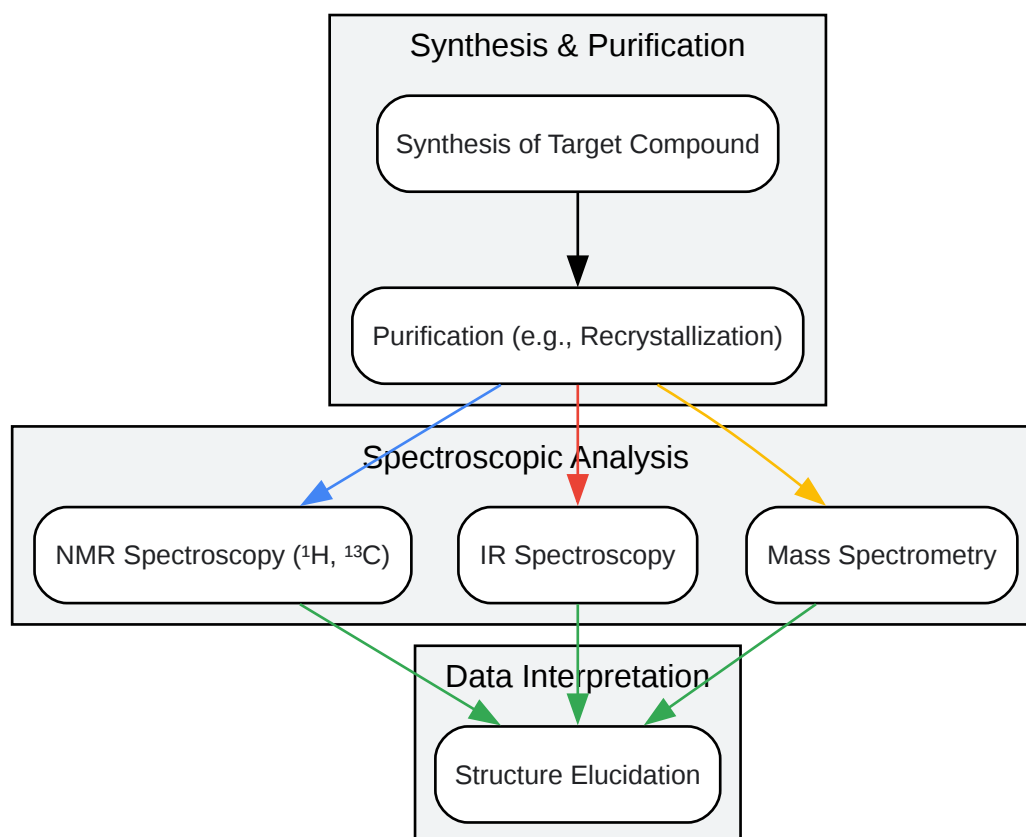
A mixture of an appropriate α -haloketone (in this case, 2-bromo-1-(2-methoxyphenyl)ethan-1-one) and thiourea in a suitable solvent, such as ethanol, is refluxed for several hours. The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a base, such as aqueous sodium bicarbonate. The resulting solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-aryl-2-aminothiazole.

General Protocol for Spectroscopic Analysis:

- NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
- IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
- Mass spectra are generally acquired using an electron ionization (EI) source.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like **4-(2-Methoxy-phenyl)-thiazol-2-ylamine**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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